molecular formula C13H17N5O5S B2717423 ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate CAS No. 1005295-68-0

ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate

Cat. No.: B2717423
CAS No.: 1005295-68-0
M. Wt: 355.37
InChI Key: WVZWFYBOZOTIOZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a thioether-linked acetamido side chain and an ethyl ester group. The pyrazolo[3,4-d]pyrimidine core is a purine analog known for pharmacological activities such as antitumor and kinase inhibitory effects . Synthetic routes for analogous compounds often involve alkylation of thiol-containing intermediates with chloroacetamide derivatives under reflux conditions in ethanol .

Properties

IUPAC Name

ethyl 2-[[2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O5S/c1-2-23-10(21)6-14-9(20)7-24-13-16-11-8(12(22)17-13)5-15-18(11)3-4-19/h5,19H,2-4,6-7H2,1H3,(H,14,20)(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZWFYBOZOTIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC2=C(C=NN2CCO)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. This class has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed examination of the biological activities associated with this compound, supported by relevant data tables and research findings.

The compound has the following chemical properties:

PropertyValue
CAS Number 932352-20-0
Molecular Formula C20_{20}H23_{23}N5_{5}O5_{5}S2_{2}
Molecular Weight 477.6 g/mol

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives are known for their potential anticancer properties. Research indicates that these compounds can inhibit various eukaryotic protein kinases, leading to reduced proliferation of cancer cells. For instance, a study evaluated several pyrazolo[3,4-d]pyrimidine derivatives against multiple cancer cell lines, including HepG2 (hepatoma), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The results showed that certain derivatives exhibited significant antiproliferative activity with IC50_{50} values ranging from 1.74 µM to 26 µM depending on the specific compound and cell line tested .

Case Studies

  • MCF-7 Cell Line : A derivative with a similar scaffold demonstrated an IC50_{50} of 1.74 µM against MCF-7 cells, indicating strong anti-proliferative effects .
  • A549 Cell Line : Another study found that a related pyrazolo[3,4-d]pyrimidine derivative displayed growth inhibition with an IC50_{50} value of approximately 49.85 µM .

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidines. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, a library of pyrazolo[3,4-d]pyrimidines was tested for antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings revealed promising results, suggesting that these compounds could serve as dual-action agents targeting both cancer and bacterial infections .

Data Summary

Bacterial StrainCompound TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusPyrazolo[3,4-d]pyrimidine A32 µg/mL
Escherichia coliPyrazolo[3,4-d]pyrimidine B64 µg/mL

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Inhibition of Kinases : The core pyrazolo[3,4-d]pyrimidine structure is known to inhibit various kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Antibacterial Mechanisms : The compound may disrupt bacterial DNA replication or protein synthesis pathways, contributing to its antimicrobial effects .

Scientific Research Applications

The compound has shown promise in several biological applications, particularly in antimicrobial and anticancer research.

Anticancer Properties

Compounds containing the pyrazolo[3,4-d]pyrimidine moiety are known for their anticancer effects. Research shows that modifications in structure can enhance selectivity and potency against different cancer cell lines. For example:

  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes or pathways related to cell division and metabolism in cancerous cells. The presence of sulfur and other functional groups may enhance binding affinity to target proteins .
  • Case Studies :
    • A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis , revealing promising results for certain compounds with similar structures.
    • Cytotoxicity assessments performed on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains, suggesting a favorable safety profile for further development .

Synthesis and Structure

The synthesis of ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate typically involves multi-step reactions. These include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core.
  • Functionalization at various positions to introduce thio and acetamide groups.
  • Standard organic reactions such as nucleophilic substitutions and acylation are often employed .

Potential Therapeutic Applications

Given its biological activity and structural characteristics, this compound has potential applications in:

  • Antimicrobial Treatments : Developing new antibiotics targeting resistant strains.
  • Cancer Therapy : Formulating drugs that selectively inhibit tumor growth while minimizing toxicity to healthy cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 6-Thio Position

The target compound’s 6-thioacetamido group distinguishes it from analogs with phenacyl thioethers (e.g., compounds 2–10 in ). These analogs feature aromatic substituents (e.g., substituted phenyl groups) at the thioether position, which enhance π-π stacking interactions but may reduce solubility.

Ester vs. Acid Moieties

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () shares a thioether-ester structure but replaces the pyrazolo[3,4-d]pyrimidinone core with a pyrimidine ring. The ethyl ester in both compounds likely improves membrane permeability compared to carboxylic acid derivatives. However, the thietane ring in ’s compound may confer higher metabolic stability than the hydroxyethyl group in the target compound .

Chlorinated Derivatives

Chlorine-substituted analogs, such as 2-(1-(2-chloro-2-phenylethyl)-4-(3-chlorophenylamino)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetic acid (), exhibit increased electrophilicity and binding affinity due to halogen interactions. However, chloro groups often correlate with higher toxicity risks, whereas the target compound’s hydroxyethyl group may mitigate this .

Heterocyclic Modifications

Compounds like 8-phenyl-6-(thiophen-2-yl)-6,7-dihydro-2H-pyrimido[2,1-c][1,2,4]triazine-3,4-dione () incorporate fused triazine or thiophene rings.

Pharmacological and Physicochemical Properties

While direct bioactivity data for the target compound is unavailable, insights can be drawn from analogs:

  • Antitumor Activity: Pyrazolo[3,4-d]pyrimidinones with thioether linkages (e.g., ) show antitumor effects via kinase inhibition. The hydroxyethyl group may enhance water solubility, improving therapeutic index .
  • Lipophilicity : The ethyl ester increases logP compared to acid forms, favoring passive diffusion across membranes.
  • Metabolic Stability : Thioethers are prone to oxidation, but the acetamido group may slow degradation compared to simpler thioethers .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
To optimize synthesis, employ a stepwise approach:

  • Step 1: Use regioselective thioether formation by reacting 1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-thiol with bromoacetamide derivatives under inert conditions (argon/nitrogen) to minimize oxidation .
  • Step 2: Optimize reaction time and temperature (e.g., 60–80°C for 6–8 hours) using polar aprotic solvents like DMF or DMSO to enhance solubility .
  • Step 3: Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95% threshold) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrazolo[3,4-d]pyrimidine core and thioacetamido linkage. Compare chemical shifts with analogous compounds (e.g., δ ~8.2 ppm for pyrimidine protons) .
  • Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ peak at expected m/z).
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and thioether bonds (C-S at ~650 cm1^{-1}) .

Advanced: How can computational methods enhance the design of derivatives targeting specific biological receptors?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding affinities of derivatives to receptors (e.g., kinase domains). Focus on modifying the hydroxyethyl or thioacetamido groups to improve steric and electronic complementarity .
  • Quantum Chemical Calculations: Apply DFT (e.g., B3LYP/6-31G*) to analyze charge distribution and reactive sites for functionalization .
  • Reaction Path Prediction: Use ICReDD’s algorithms to simulate synthetic pathways for novel derivatives, reducing trial-and-error experimentation .

Advanced: What mechanistic insights are needed to resolve contradictions in reaction pathways for pyrazolo-pyrimidine derivatives?

Methodological Answer:

  • Kinetic Studies: Monitor reaction intermediates via in-situ FTIR or LC-MS to identify competing pathways (e.g., nucleophilic substitution vs. elimination) .
  • Isotopic Labeling: Use 18O^{18}O-labeled carbonyl groups to trace oxygen migration during cyclization steps .
  • Computational Modeling: Compare activation energies of proposed pathways using Gaussian or ORCA to identify dominant mechanisms .

Advanced: How can researchers address discrepancies in spectral data for intermediates during synthesis?

Methodological Answer:

  • Cross-Validation: Compare NMR data with structurally analogous compounds (e.g., ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate) to assign ambiguous peaks .
  • X-ray Crystallography: Resolve tautomeric or stereochemical ambiguities in key intermediates .
  • Dynamic NMR: Analyze temperature-dependent shifts to detect conformational flexibility in the pyrimidine ring .

Advanced: What strategies are effective for evaluating the compound’s biological activity in vitro?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™). Include positive controls (e.g., staurosporine) and dose-response curves (IC50_{50} determination) .
  • Cellular Uptake Studies: Use LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., HEK293) after 24-hour exposure .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Advanced: How can researchers optimize purification methods for scale-up without compromising purity?

Methodological Answer:

  • Membrane Technologies: Apply nanofiltration (MWCO 500–1000 Da) to remove low-MW impurities during intermediate stages .
  • Crystallization Optimization: Screen solvents (e.g., ethanol/water mixtures) using high-throughput platforms to identify conditions favoring large, pure crystals .
  • Prep-HPLC: Use C18 columns with isocratic elution (acetonitrile/water + 0.1% TFA) for final purification at >99% purity .

Advanced: What protocols ensure stability of the compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to heat (40°C), light (UV-A/B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC and identify products via LC-MS .
  • Lyophilization: Stabilize hygroscopic batches by freeze-drying and storing under argon in amber vials .
  • Excipient Screening: Test antioxidants (e.g., BHT) and chelating agents (EDTA) in solid dispersions to inhibit oxidative degradation .

Advanced: How can modifications to the heterocyclic core improve pharmacological properties?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the pyrimidine ring with triazolo[4,5-d]pyrimidine to enhance metabolic stability. Use Suzuki coupling for regioselective functionalization .
  • Prodrug Design: Replace the ethyl ester with pivaloyloxymethyl groups to improve oral bioavailability .
  • Solubility Enhancement: Introduce sulfonate or PEGylated side chains while monitoring logP changes via shake-flask method .

Advanced: What methodologies assess the compound’s environmental impact in laboratory waste streams?

Methodological Answer:

  • Ecotoxicology Screening: Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
  • Degradation Studies: Perform photolysis (UV-C) and hydrolysis (pH 7–9) to identify persistent metabolites via HRMS .
  • Life Cycle Analysis (LCA): Quantize waste generation and energy consumption using SimaPro software, focusing on solvent recovery and catalytic steps .

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